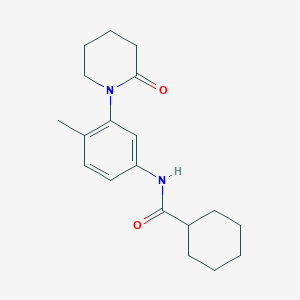![molecular formula C27H21N3O4S B2708397 3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid CAS No. 866873-16-7](/img/structure/B2708397.png)
3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of heterocyclic compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . The compound under consideration contains a pyrimidine ring with a thiol group, which provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of the compound is characterized by a pyrimidine ring with a thiol group. The activity of the compound can be considerably affected by substituents present at the para position of phenyl rings .Aplicaciones Científicas De Investigación
Multicomponent Synthesis
One area of application involves the multicomponent synthesis of novel derivatives. A study by Ahanthem and Laitonjam (2014) explored the one-pot multicomponent synthesis of novel 2-thioxo-benzo[6,7]chromeno[2,3-d]pyrimidin-4-one derivatives using cetylpyridinium chloride. This approach demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, highlighting its importance in organic chemistry and drug discovery efforts (Ahanthem & Laitonjam, 2014).
Biological Evaluation
Another significant application is in the biological evaluation of related compounds. Ravindernath et al. (2013) synthesized a series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones and screened them for antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Ravindernath, Reddy, & Sunil, 2013).
Catalyst-Free Synthesis
Brahmachari and Nayek (2017) reported a catalyst-free one-pot three-component synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This method emphasizes the eco-friendly synthesis of these compounds, underlining the move towards greener chemistry practices in the synthesis of complex heterocycles (Brahmachari & Nayek, 2017).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel fused pyrano pyrimidinones for their antimicrobial activity were explored by Banothu et al. (2013), showcasing the potential pharmacological applications of these compounds in addressing bacterial and fungal infections (Banothu, Gali, Velpula, & Bavantula, 2013).
Fluorescent Properties for Analytical Uses
Chernov et al. (2019) developed a novel synthesis of chromeno[4,3-d]pyrimidine-5-acetic acids that exhibit fluorescence in the violet-blue range. This finding suggests potential applications in bioanalytical chemistry, where these compounds could serve as fluorescent markers or probes (Chernov, Shutov, Potapova, & Yakovlev, 2019).
Propiedades
IUPAC Name |
3-[[2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-9-11-17(12-10-16)24-29-25-21(14-18-5-2-3-8-22(18)34-25)26(30-24)35-15-23(31)28-20-7-4-6-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMVHFUGAGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708314.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)
![1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2708318.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)


![8'-chloro-N-(2-ethoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2708329.png)



![N-[[4-(4-Propan-2-yloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2708335.png)
